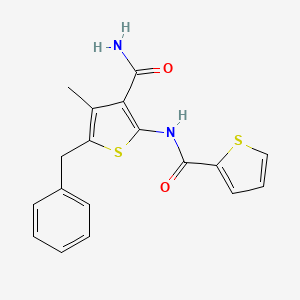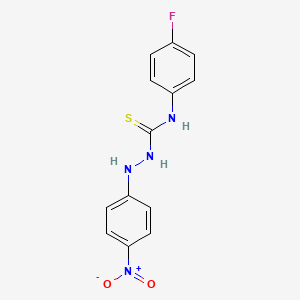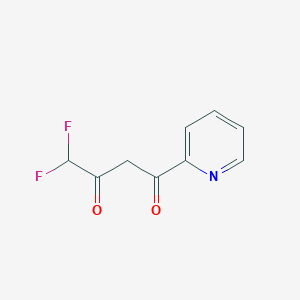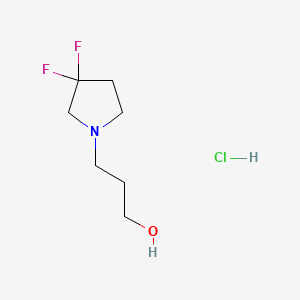
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid. This compound is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution . The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride can be achieved through various methods. One efficient route involves the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes, catalyzed by copper (I) . This method yields high enantioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar cycloaddition reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, alcohols, amines, and ketones .
Applications De Recherche Scientifique
3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which regulate insulin secretion . This interaction enhances the body’s ability to manage blood glucose levels .
Comparaison Avec Des Composés Similaires
3,3-Difluoropyrrolidine Hydrochloride: Shares similar structural features but lacks the hydroxypropyl group.
3,3,4-Trifluoropyrrolidine Hydrochloride: Contains an additional fluorine atom, which may alter its chemical properties and biological activity.
Uniqueness: 3,3-Difluoro-1-(3-hydroxypropyl) pyrrolidine Hydrochloride is unique due to its hydroxypropyl group, which enhances its solubility and reactivity compared to other fluorinated pyrrolidines .
Propriétés
Formule moléculaire |
C7H14ClF2NO |
|---|---|
Poids moléculaire |
201.64 g/mol |
Nom IUPAC |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)2-4-10(6-7)3-1-5-11;/h11H,1-6H2;1H |
Clé InChI |
OXOYQAQVHJWJFP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)CCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
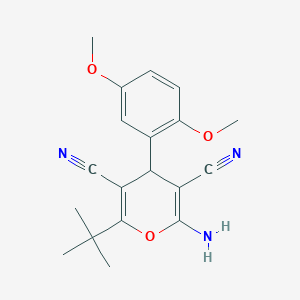
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)
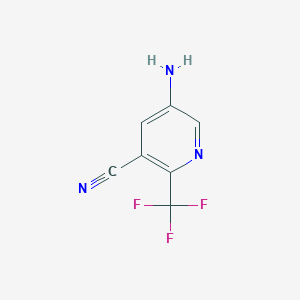
![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
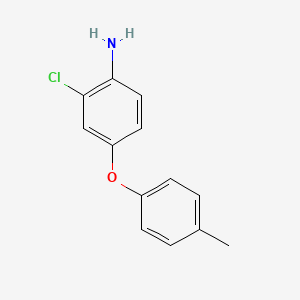
![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)
